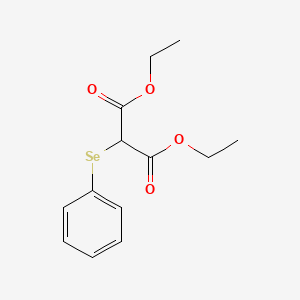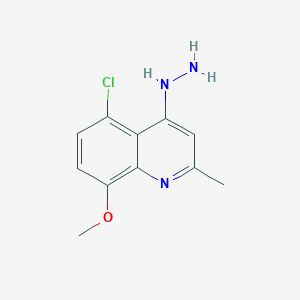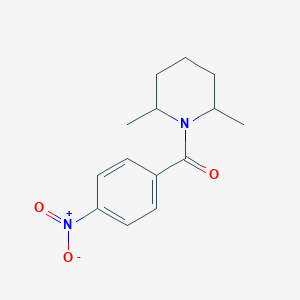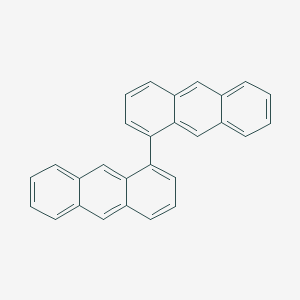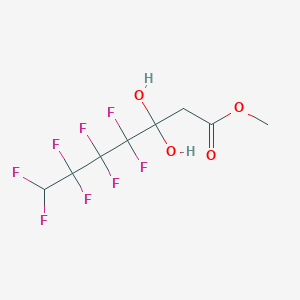
Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is widely used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate typically involves the reaction of a fluorinated precursor with appropriate reagents under controlled conditions. One common method involves the reaction of a fluorinated ketone with a methylating agent in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate
- Methyl 4,4,5,5,6,6,7,7-nonafluoroheptanoate
- Methyl 4,4,5,5,6,6,7,7-decafluoroheptanoate
Uniqueness
Methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate is unique due to its specific arrangement of fluorine atoms and hydroxyl groups. This unique structure imparts distinct chemical and physical properties, making it highly valuable in various research and industrial applications.
Propriétés
Numéro CAS |
89129-74-8 |
|---|---|
Formule moléculaire |
C8H8F8O4 |
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
methyl 4,4,5,5,6,6,7,7-octafluoro-3,3-dihydroxyheptanoate |
InChI |
InChI=1S/C8H8F8O4/c1-20-3(17)2-5(18,19)7(13,14)8(15,16)6(11,12)4(9)10/h4,18-19H,2H2,1H3 |
Clé InChI |
SSNQPRQBAUYXML-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine](/img/structure/B14151506.png)
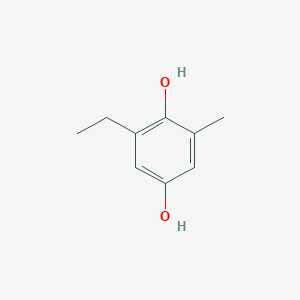
![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea](/img/structure/B14151515.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B14151522.png)
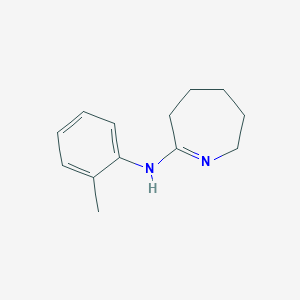
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
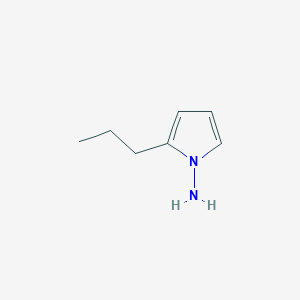
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)
